Fmoc-Val-OPfp

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

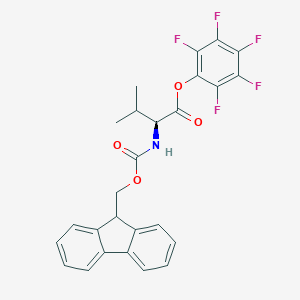

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEGAVSWQUEHAQ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369828 | |

| Record name | Fmoc-Val-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-87-9 | |

| Record name | Fmoc-Val-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-L-valin pentafluorphenylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Fmoc-Val-OPfp and its role in peptide synthesis?

An In-Depth Technical Guide to Fmoc-Val-OPfp in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of peptides is paramount. The choice of reagents and methodologies directly impacts the purity, yield, and ultimate success of synthesizing complex peptide sequences. This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-valine pentafluorophenyl ester (this compound), a key building block in modern solid-phase peptide synthesis (SPPS).

Introduction to this compound

This compound is a derivative of the amino acid L-valine, which has been strategically modified for use in peptide synthesis. It incorporates two critical chemical moieties:

-

The Fmoc (9-fluorenylmethoxycarbonyl) group: This is a base-labile protecting group attached to the alpha-amino group of the valine.[1] The Fmoc group is stable under acidic and neutral conditions but can be readily removed with a mild base, typically a solution of piperidine in an organic solvent, allowing for the sequential addition of amino acids to the growing peptide chain.[1][2] This strategy is the cornerstone of Fmoc-based SPPS, offering milder conditions compared to the older Boc/Benzyl approach.[2]

-

The OPfp (pentafluorophenyl) ester: This is an active ester formed between the carboxyl group of valine and pentafluorophenol.[3] The pentafluorophenyl group is strongly electron-withdrawing, which makes the ester highly reactive towards nucleophilic attack by the free amino group of the peptide chain.[2][4] This high reactivity facilitates rapid and efficient formation of the amide (peptide) bond.[2]

By combining the benefits of Fmoc protection with the high reactivity of a pentafluorophenyl ester, this compound serves as a pre-activated building block, streamlining the coupling process in SPPS.[5]

The Role of this compound in Peptide Synthesis

In the iterative cycle of solid-phase peptide synthesis, the primary role of this compound is to act as an efficient acylating agent for the free N-terminal amine of the resin-bound peptide. The use of pre-formed, stable active esters like this compound offers several distinct advantages over in-situ activation methods where a coupling reagent is added to the free Fmoc-amino acid at the time of coupling.

Key Advantages:

-

High Reactivity and Speed: PFP esters are highly reactive "active esters" that promote rapid and efficient peptide bond formation.[2] Kinetic studies have shown that PFP esters couple significantly faster than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters.[2] This rapid reaction kinetic is particularly beneficial for synthesizing complex or sterically hindered peptides.[2]

-

Reduced Side Reactions: The use of a pre-formed active ester avoids exposing the growing peptide chain to a separate activating reagent and the byproducts of the activation reaction.[4] This can minimize the occurrence of unwanted modifications and simplify the purification of the final peptide.[6]

-

Stability and Convenience: Fmoc-amino acid-OPfp esters are generally stable, crystalline compounds that can be prepared in advance, purified, and stored.[2][7] This offers convenience and reliability, making them well-suited for automated solid-phase peptide synthesis (SPPS).[2][8] They are also less susceptible to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[2][3]

-

Minimized Racemization: The high reactivity of the OPfp ester allows for fast coupling times, which can help to minimize the risk of racemization, particularly for amino acids that are prone to losing their stereochemical integrity during activation.[2]

-

Additive-Free Potential: Under certain conditions, particularly in flow chemistry systems, the high reactivity of PFP esters can enable peptide bond formation without the need for coupling additives like HOBt, which simplifies purification by reducing potential byproducts.[6]

Quantitative Data for this compound

The following table summarizes key quantitative and physical data for this compound, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-valine pentafluorophenyl ester | [7][9][10] |

| Synonyms | Fmoc-L-Valine pentafluorophenyl ester, N-Fmoc-L-valine pentafluorophenyl ester | [7][10] |

| CAS Number | 86060-87-9 | [5][7][9][11] |

| Molecular Formula | C₂₆H₂₀F₅NO₄ | [7][9][11][12] |

| Molecular Weight | 505.43 g/mol | [9][10] |

| Appearance | White to off-white or beige powder/crystal | [9][10] |

| Melting Point | 110-122 °C | [9][10] |

| Solubility | Soluble in DMF; Insoluble in water | [10] |

| Storage Temperature | 15-25°C or -20°C for long-term storage | [9][13] |

| Purity (Assay) | ≥98.0% (HPLC) | [9] |

Experimental Protocol: Coupling of this compound in SPPS

The following is a generalized protocol for a single coupling cycle using this compound in manual Fmoc-based solid-phase peptide synthesis. The procedure assumes the synthesis is being performed on a resin with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine in a reaction vessel.

-

This compound.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Piperidine, reagent grade.

-

Dichloromethane (DCM), reagent grade.

-

(Optional) 1-Hydroxybenzotriazole (HOBt).

-

Reagents for Kaiser test.

Protocol:

-

Resin Preparation and Fmoc Deprotection:

-

If starting a new cycle, ensure the peptide-resin has been thoroughly washed with DMF.

-

To deprotect the N-terminal Fmoc group, add a solution of 20% piperidine in DMF to the resin.

-

Agitate the slurry for 5 minutes, then drain the solution.[3]

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.[3]

-

Drain the solution and wash the resin extensively with DMF (e.g., 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin's initial loading) in a minimal amount of DMF.[7]

-

(Optional but recommended for difficult couplings): Add HOBt (3-5 equivalents) to the solution of this compound to catalyze the reaction.[7]

-

Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.[7]

-

Agitate the mixture at room temperature for 1-2 hours.[3] The reaction progress can be monitored.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.

-

Perform a qualitative Kaiser test.[3] A positive result (blue color) indicates the presence of free primary amines and an incomplete reaction. If the test is positive, the coupling reaction should be allowed to proceed longer, or a recoupling step may be necessary.[7] A negative result (yellow/colorless beads) indicates the coupling is complete.

-

-

Washing:

The resin is now ready for the next deprotection and coupling cycle.

Visualization of the SPPS Cycle

The following diagram illustrates the logical workflow of a single amino acid addition cycle in Fmoc-SPPS using a pre-activated pentafluorophenyl ester like this compound.

Caption: Workflow for a single coupling cycle in Fmoc-SPPS using this compound.

Conclusion

This compound is a highly effective and convenient reagent for the incorporation of valine residues during solid-phase peptide synthesis. Its pre-activated nature, stemming from the pentafluorophenyl ester, ensures rapid and efficient coupling, which in turn helps to maximize peptide purity and yield while minimizing side reactions. For researchers engaged in the synthesis of complex peptides for therapeutic or research applications, a thorough understanding and proficient application of such advanced building blocks are indispensable.

References

- 1. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgsyn.org [orgsyn.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. bachem.com [bachem.com]

- 12. researchgate.net [researchgate.net]

- 13. luxembourg-bio.com [luxembourg-bio.com]

An In-depth Technical Guide to Fmoc-Val-OPfp: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-valine pentafluorophenyl ester (Fmoc-Val-OPfp), a critical activated amino acid derivative employed in peptide synthesis. The document details its chemical structure, physicochemical properties, and its primary application in forming peptide bonds, particularly within Solid-Phase Peptide Synthesis (SPPS). Detailed experimental protocols for its synthesis and use, methods for analytical characterization, and graphical representations of key processes are provided to serve as a valuable resource for professionals in chemical biology and drug development.

Core Chemical Identity and Properties

This compound is a white crystalline powder that integrates two key chemical moieties for efficient peptide synthesis: the base-labile Fmoc protecting group for the N-terminal amine and the highly reactive pentafluorophenyl (Pfp) ester for activating the C-terminal carboxylic acid.[1][2][3] This combination allows for rapid and efficient coupling reactions under mild conditions.[4][5]

The molecule consists of a central L-valine residue. Its amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and its carboxyl group is esterified with pentafluorophenol.

Caption: Logical structure of the this compound molecule.

The quantitative properties of this compound are summarized in the table below, providing essential information for experimental design and execution.

| Property | Value | Reference(s) |

| CAS Number | 86060-87-9 | [2][6][7] |

| Molecular Formula | C₂₆H₂₀F₅NO₄ | [7][8][9] |

| Molecular Weight | 505.43 g/mol | [2][7][9] |

| Appearance | White to beige crystalline powder | [2][7] |

| Melting Point | 110-122 °C | [2][7] |

| Solubility | Soluble in DMF, DMSO (≥50.8 mg/mL), and Ethanol (≥8.53 mg/mL with sonication). Insoluble in water.[7][10] | [7][10] |

| Density | 1.373 g/cm³ | [7] |

| Optical Rotation | α 25/D (c=1 in chloroform): -25.5 to -20.5 ° | [11] |

| Storage Temperature | 15-25°C or -20°C for long-term storage | [2][10] |

| Purity (Typical) | ≥98.0% (HPLC) | [2] |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate | [10] |

| InChI Key | TZEGAVSWQUEHAQ-QHCPKHFHSA-N | [2][6] |

Role in Peptide Synthesis

This compound is a pre-activated amino acid derivative designed for use in both solution-phase and solid-phase peptide synthesis (SPPS).[6] The pentafluorophenyl ester is a superior activating group due to the strong electron-withdrawing nature of the fluorine atoms, which makes the ester an excellent leaving group.[4][5]

Advantages:

-

High Reactivity and Speed: PFP esters exhibit significantly faster coupling kinetics compared to other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPcp) esters.[4][5] This rapid reaction minimizes side reactions and is beneficial for synthesizing sterically hindered or complex peptide sequences.[4]

-

Reduced Side Reactions: By using a pre-formed active ester, the growing peptide chain is not exposed to potentially harsh in-situ coupling reagents, which can reduce the occurrence of unwanted modifications.[4]

-

Stability: this compound is a stable, crystalline solid that can be stored for extended periods, making it highly suitable for automated SPPS protocols.[4][12] It is also less susceptible to spontaneous hydrolysis than N-hydroxysuccinimide (NHS) esters.[1][4]

The primary application involves the coupling of a valine residue to the free N-terminal amine of a growing peptide chain anchored to a solid support.

Caption: Workflow for a single valine coupling cycle in SPPS.

Experimental Protocols

This protocol describes the common method for preparing Pfp esters using a carbodiimide coupling agent.[4][12]

Materials:

-

Fmoc-L-Valine (Fmoc-Val-OH) (1 equivalent)

-

Pentafluorophenol (PFP) (1.1 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

-

Dissolve Fmoc-Val-OH (1 eq) and pentafluorophenol (1.1 eq) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous THF to the cold, stirring solution. A precipitate of dicyclohexylurea (DCU) will begin to form.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Allow the mixture to warm to room temperature and continue stirring for an additional 3-5 hours to ensure the reaction goes to completion.

-

Filter the reaction mixture to remove the precipitated DCU by-product.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to yield pure this compound.

Caption: Synthesis workflow for this compound.

This protocol outlines the use of this compound to add a valine residue to a peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (3-5 equivalents relative to resin loading)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh piperidine solution for 10-15 minutes to ensure complete removal of the N-terminal Fmoc group.[13]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc-adduct.

-

Coupling: Prepare a solution of this compound (3-5 eq) in DMF. Add this solution to the washed resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test (e.g., Kaiser test) to check for the disappearance of free primary amines.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and the pentafluorophenol leaving group. The resin is now ready for the next deprotection and coupling cycle.

Analytical Characterization

Rigorous analytical methods are essential to confirm the identity, structure, and purity of this compound.[6]

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the compound.[6] A high purity level (typically >98%) is crucial to prevent the incorporation of impurities into the synthetic peptide, which could lead to truncated or modified sequences.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These techniques are used to confirm the overall chemical structure, showing characteristic signals for the protons and carbons in the Fmoc group, the valine side chain, and the aromatic rings.[6]

-

¹⁹F NMR: This is a critical technique to specifically confirm the presence and chemical environment of the five fluorine atoms on the pentafluorophenyl ring, a unique signature of the OPfp group.[6]

-

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups, showing strong absorption bands for the carbonyl stretching of the ester and the carbamate, as well as characteristic signals for the aromatic rings and the C-F bonds.[6]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, matching it to the theoretical value of 505.43 g/mol .[10]

References

- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 2. This compound Novabiochem 86060-87-9 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 86060-87-9 | Benchchem [benchchem.com]

- 7. This compound | CAS 86060-87-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. peptide.com [peptide.com]

- 9. scbt.com [scbt.com]

- 10. apexbt.com [apexbt.com]

- 11. This compound Novabiochem 86060-87-9 [sigmaaldrich.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. chempep.com [chempep.com]

The Principle of Fmoc-Val-OPfp Activation in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical applications of N-α-Fmoc-L-valine pentafluorophenyl ester (Fmoc-Val-OPfp) in Solid-Phase Peptide Synthesis (SPPS). It delves into the core activation mechanism, details experimental protocols, and presents a comparative analysis of its performance.

Introduction to this compound in SPPS

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of complex peptide chains. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a widely adopted methodology due to its mild deprotection conditions, which are compatible with a diverse range of amino acid side chains and post-translational modifications.[1][2] Within the Fmoc-SPPS framework, the activation of the incoming amino acid's carboxyl group is a critical step that dictates the efficiency and purity of the final peptide product.

This compound is a pre-activated form of the amino acid valine, where the carboxyl group is esterified with pentafluorophenol. This "active ester" strategy offers several advantages, including high reactivity, reduced risk of racemization, and operational simplicity by avoiding the need for in-situ coupling reagents.[3]

The Core Principle of this compound Activation

The activation of this compound hinges on the strong electron-withdrawing nature of the pentafluorophenyl (Pfp) group. This property renders the ester highly susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to the solid support.[3] This high reactivity facilitates rapid and efficient formation of the peptide bond.

The use of pre-activated Fmoc-amino acid-OPfp esters provides the benefit of swift coupling reactions and circumvents the need for the growing peptide chain to come into contact with activating reagents, thereby minimizing side reactions.[3] These esters are stable, crystalline solids that can be prepared in advance, offering convenience and consistency in the synthesis process.[3]

Quantitative Performance Analysis

While direct, extensive quantitative comparisons for this compound are not always readily available in literature, the performance of coupling reagents can be assessed by examining their efficiency in minimizing racemization, especially for sensitive or sterically hindered amino acids. The following tables provide a comparative overview of racemization levels for challenging amino acid couplings using various activation methods. This data offers a valuable context for understanding the performance of active ester methods like Fmoc-OPfp.

Table 1: Comparison of Racemization Levels for Different Coupling Reagents

| N-Protected Amino Acid | Coupling Reagent/Method | Base | Racemization/Epimerization (%) | Reference |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (no preactivation) | DIPEA | 1.0 | [4] |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) | DIPEA | 7.8 | [4] |

| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) | DIPEA | 0.3 | [4] |

| Fmoc-Ser(Ac₃GlcNAcα)-OH | PyBOP | DIEA | 3.8 | [5] |

| Fmoc-Ser(Ac₃GlcNAcα)-OH | HBTU | DIEA | 1.7 | [5] |

| Fmoc-Ser(Ac₃GlcNAcα)-OH | HATU | DIEA | 1.3 | [5] |

| Fmoc-Ser(Ac₃GlcNAcα)-OH | HATU | NMM | 0.4 | [5] |

| Fmoc-Ser(Ac₃GlcNAcα)-OH | HBTU | NMM | 0.6 | [5] |

Data highlights the impact of the coupling reagent and base on racemization. NMM (N-methylmorpholine) as a weaker base generally leads to lower epimerization compared to DIEA (diisopropylethylamine).[5] HATU consistently shows low levels of epimerization.[5]

The Role of 1-Hydroxybenzotriazole (HOBt) Catalysis

The addition of 1-hydroxybenzotriazole (HOBt) is a common practice to further accelerate the coupling reaction of Fmoc-amino acid-OPfp esters.[3] HOBt acts as a nucleophilic catalyst.[6] While the OPfp ester is already activated, HOBt can react with it to form a benzotriazolyl active ester (OBt ester) intermediate. This OBt ester is highly reactive and readily couples with the N-terminal amine of the peptide chain, often with improved kinetics compared to the OPfp ester alone.

The use of HOBt is particularly beneficial in preventing racemization.[7][8] By providing a rapid and efficient pathway for peptide bond formation, it minimizes the lifetime of potentially racemization-prone intermediates.[8]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of Fmoc-amino acid-OPfp esters and their use in SPPS.

Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol describes the synthesis of Fmoc-amino acid-OPfp esters from the corresponding Fmoc-amino acids.[3]

Materials:

-

Fmoc-amino acid (e.g., Fmoc-Val-OH)

-

Pentafluorophenyl trifluoroacetate or Pentafluorophenyl chloroformate

-

Pyridine or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM or THF.

-

Add pyridine or DIEA (1-1.2 equivalents) to the solution and stir.

-

Slowly add pentafluorophenyl trifluoroacetate or pentafluorophenyl chloroformate (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.[3]

Solid-Phase Peptide Synthesis using this compound

This protocol outlines the step-by-step procedure for SPPS on a 0.1 mmol scale using a manual synthesis vessel.[3]

Materials and Equipment:

-

Fmoc-protected resin (e.g., Rink Amide resin)

-

This compound

-

1-Hydroxybenzotriazole (HOBt) (optional)

-

20% Piperidine in Dimethylformamide (DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

-

Manual synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.[3]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents, 0.3-0.5 mmol) in DMF (2-3 mL).[3]

-

(Optional) Add HOBt (3-5 equivalents, 0.3-0.5 mmol) to the amino acid solution to catalyze the reaction.[3]

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature. The reaction can be monitored using a Kaiser test to check for the presence of free primary amines.[3]

-

-

Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).[3]

-

-

Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.[3]

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection.

-

Wash the peptide-resin with DMF, followed by DCM, and dry the resin.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

General Workflow of Fmoc-SPPS

References

- 1. bachem.com [bachem.com]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Epimerisation in Peptide Synthesis [mdpi.com]

- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 8. nbinno.com [nbinno.com]

The Core Mechanism of Fmoc-Val-OPfp in Amide Bond Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient and precise formation of amide bonds is the cornerstone of peptide synthesis, a critical process in drug discovery and development. The fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a widely adopted methodology due to its mild reaction conditions. Within this framework, the choice of carboxyl group activation strategy is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide. This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and comparative performance of Fmoc-Val-OPfp (Fmoc-Valine-pentafluorophenyl ester), a pre-activated amino acid derivative that offers significant advantages in peptide synthesis, particularly for sterically hindered residues like valine.

Core Principles: The Power of Pentafluorophenyl Ester Activation

The efficacy of this compound lies in the powerful electron-withdrawing nature of the pentafluorophenyl (Pfp) group. This property significantly enhances the electrophilicity of the carbonyl carbon of the valine residue, making it highly susceptible to nucleophilic attack by the free amine of the growing peptide chain. The pentafluorophenolate anion is an excellent leaving group, further facilitating the rapid and efficient formation of the amide bond.

Mechanism of Action

The formation of the peptide bond using this compound proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-terminal amine of the peptide-resin attacks the highly electrophilic carbonyl carbon of the this compound.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable pentafluorophenolate anion as the leaving group.

-

Proton Transfer: A final proton transfer step from the newly formed amide nitrogen to a mild base in the reaction medium yields the neutral, elongated peptide chain.

This direct coupling approach using a pre-activated ester avoids the need for in-situ activating reagents, which can sometimes lead to side reactions and racemization.

Quantitative Performance Data

The high reactivity of pentafluorophenyl esters translates to significantly faster coupling kinetics compared to other active esters. This is a critical advantage in SPPS, as faster reactions can minimize side reactions and improve overall synthesis efficiency.

| Active Ester | Structure of Leaving Group | Relative Coupling Rate |

| Pentafluorophenyl (OPfp) | -O-C₆F₅ | 111 |

| Pentachlorophenyl (OPcp) | -O-C₆Cl₅ | 3.4 |

| p-Nitrophenyl (ONp) | -O-C₆H₄-NO₂ | 1 |

Table 1: Comparative coupling rates of various active esters. The data highlights the superior reactivity of OPfp esters in amide bond formation.

Incorporating sterically hindered amino acids like valine is a known challenge in peptide synthesis. The choice of coupling method is crucial for achieving high yields and purity. While specific comparative data for this compound is not extensively tabulated in the literature, the general performance of different coupling reagents for hindered amino acids provides valuable context.

| Coupling Reagent Class | Typical Yield (%) for Hindered Couplings | Relative Reaction Rate | Risk of Racemization |

| Pentafluorophenyl Esters (e.g., this compound) | Generally high (often >90%) | Very Fast | Low |

| Aminium/Uronium Salts (e.g., HATU, HBTU) | >95 | Very Fast | Low |

| Phosphonium Salts (e.g., PyBOP) | 90-95 | Fast | Low |

| Carbodiimides + Additives (e.g., DIC/HOBt) | 85-90 | Moderate | Moderate |

Table 2: General performance comparison of different coupling reagent classes for the incorporation of sterically hindered amino acids like valine. Pre-activated esters like this compound offer a compelling combination of high reactivity and low racemization risk.

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving this compound in solid-phase peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle Using this compound

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

This compound

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

-

Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling of this compound:

-

Dissolve this compound (3-5 equivalents relative to resin loading) and, if used, HOBt (3-5 equivalents) in DMF.

-

Add the solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours.

-

Monitor the reaction completion using a qualitative method like the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF, followed by DCM, and dry the resin.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the peptide by centrifugation and wash with cold ether.

-

Dry the purified peptide under vacuum.

-

Visualizing the Process: Diagrams

Chemical Reaction Mechanism

Caption: Mechanism of amide bond formation using this compound.

Experimental Workflow for SPPS

Caption: A typical solid-phase peptide synthesis (SPPS) workflow.

Logical Relationships of Advantages

Caption: Logical flow of the advantages of using this compound.

Conclusion

This compound stands out as a highly effective pre-activated amino acid derivative for amide bond formation in solid-phase peptide synthesis. Its mechanism of action, driven by the strong electron-withdrawing properties of the pentafluorophenyl group, results in rapid and efficient coupling reactions. This is particularly advantageous for the incorporation of sterically hindered amino acids like valine, where traditional in-situ activation methods may lead to lower yields and increased side reactions. The use of this compound offers a streamlined workflow, minimizes the risk of racemization, and contributes to the synthesis of high-purity peptides. For researchers and professionals in drug development, leveraging the benefits of this compound can lead to more robust and successful peptide synthesis campaigns.

The Strategic Advantage of Fmoc-Val-OPfp in Modern Peptide Chemistry: An In-depth Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate landscape of peptide synthesis, the pursuit of efficiency, purity, and reliability is paramount. For researchers, scientists, and drug development professionals, the choice of coupling reagents can significantly impact the success of synthesizing complex and sterically hindered peptides. This technical guide elucidates the distinct advantages of employing Nα-Fmoc-L-valine pentafluorophenyl ester (Fmoc-Val-OPfp) in peptide chemistry, offering a comprehensive overview of its benefits, quantitative performance, and practical application.

The inherent steric hindrance of the valine side chain presents a well-documented challenge in solid-phase peptide synthesis (SPPS), often leading to incomplete coupling and the formation of deletion sequences. The use of pre-activated esters, particularly pentafluorophenyl (PFP) esters, offers a robust solution to this problem. This compound combines the benefits of the widely adopted Fmoc chemistry with the high reactivity and stability of the PFP ester, making it a valuable tool for overcoming difficult couplings.

Core Advantages of this compound

The utility of this compound stems from the powerful electron-withdrawing nature of the pentafluorophenyl group, which renders the ester carbonyl highly susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. This leads to several key advantages:

-

High Reactivity and Rapid Coupling Kinetics: PFP esters are among the most reactive activated esters used in peptide synthesis.[1] Kinetic studies have demonstrated that PFP esters couple significantly faster than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters, with a relative rate ratio of 111:1:3.4, respectively.[1] This high reactivity translates to shorter coupling times and increased throughput.

-

Reduced Side Reactions: By using a pre-formed and purified active ester like this compound, the growing peptide chain is not exposed to in-situ activating reagents and their byproducts, which can lead to unwanted side reactions.[2] This approach contributes to a cleaner reaction profile and higher purity of the final peptide.

-

Minimization of Racemization: The use of pre-activated Fmoc-amino acid pentafluorophenyl esters is known to minimize racemization compared to many in-situ activation methods.[3] The rapid coupling kinetics and the ability to perform the reaction under mild conditions reduce the window of opportunity for the formation of 5(4H)-oxazolone, the primary intermediate responsible for racemization.[3]

-

Stability and Convenience: this compound is a stable, crystalline solid that can be stored for extended periods without significant degradation.[3] This stability makes it highly suitable for use in automated peptide synthesizers, where reagents may be stored in solution for some time.[2][4]

-

Effectiveness in Sterically Hindered Couplings: The high reactivity of the OPfp ester is particularly advantageous for coupling sterically hindered amino acids like valine, where slower coupling methods may fail or result in low yields.[1]

Quantitative Data and Performance Comparison

While direct comparative studies showcasing this compound against a wide range of modern coupling reagents in a single experiment are not extensively documented in the readily available literature, the general performance of PFP esters provides a strong indication of their efficacy. The following table summarizes the relative performance characteristics of PFP esters in comparison to other common coupling methodologies.

| Coupling Method | Reagent Type | Relative Speed | Risk of Racemization | Key Characteristics |

| This compound | Pre-activated Ester | Very Fast | Very Low | High reactivity, stable, reduces side reactions, ideal for hindered couplings.[1][2][3] |

| HATU/DIPEA | Aminium/Uronium Salt | Very Fast | Low | Highly efficient for hindered couplings, but requires a base and in-situ activation.[1] |

| HBTU/DIPEA | Aminium/Uronium Salt | Fast | Low | Cost-effective and reliable, but generally less reactive than HATU.[1] |

| DIC/Oxyma | Carbodiimide/Additive | Moderate | Low | Economical choice, with Oxyma effectively suppressing racemization.[1] |

| PyBOP/DIPEA | Phosphonium Salt | Fast | Low | Byproducts are generally less problematic than those from BOP; effective for hindered residues. |

Experimental Protocols

Synthesis of this compound

A general and widely adopted method for the synthesis of Fmoc-amino acid pentafluorophenyl esters involves the use of a carbodiimide coupling agent.

Materials:

-

Fmoc-Val-OH (1 equivalent)

-

Pentafluorophenol (1.1 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

Protocol:

-

Dissolve Fmoc-Val-OH and pentafluorophenol in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC to the cold solution.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 3-5 hours.

-

The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter the reaction mixture to remove the DCU.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization, typically from a solvent mixture such as ethyl acetate/hexanes.

Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (1.5 - 3 equivalents relative to resin loading)

-

N,N-Dimethylformamide (DMF)

-

Optional: N-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) as an additive (1 equivalent)

Protocol:

-

Resin Swelling and Deprotection: Swell the peptide-resin in DMF. Perform the standard Fmoc deprotection of the N-terminal amino group using a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling: a. Dissolve this compound in DMF. If using an additive like HOBt or HOOBt, dissolve it in the same solution. b. Add the this compound solution to the deprotected peptide-resin. c. Agitate the reaction mixture at room temperature. The coupling time can range from 1 to several hours. For sterically hindered couplings, a longer reaction time or double coupling may be necessary.

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling.[4]

-

Washing: After a complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of this compound.

References

Stability and Storage of Fmoc-Val-OPfp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-Fmoc-L-valine pentafluorophenyl ester (Fmoc-Val-OPfp). Understanding the stability profile of this critical reagent is paramount for ensuring the integrity of peptide synthesis, leading to higher purity, yield, and reproducibility in research and drug development. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and offers clear guidelines for storage and handling.

Core Stability and Storage Recommendations

This compound, like other activated amino acid esters, is sensitive to environmental factors such as temperature, moisture, and light. While generally considered a stable crystalline solid, improper handling and storage can lead to degradation, compromising its effectiveness in peptide coupling reactions.

General Storage Conditions

For optimal stability, this compound should be stored in a cool, dry, and dark environment. Supplier recommendations vary, but a consensus points towards refrigerated or frozen storage for long-term preservation.

Table 1: Recommended Storage Temperatures for this compound

| Storage Duration | Recommended Temperature | Rationale |

| Long-term | -20°C[1][2] | Minimizes thermal degradation and hydrolysis. Ideal for preserving the integrity of the compound over extended periods. |

| Short-term | 2-8°C[3] | Suitable for frequently used aliquots to avoid repeated freeze-thaw cycles. |

Note: It is crucial to allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation, which can lead to hydrolysis[4]. Solutions of this compound are not recommended for long-term storage and should be used shortly after preparation[4].

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white or slight yellow to beige powder/crystal |

| Molecular Weight | 505.43 g/mol |

| Melting Point | 110-122 °C |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in Ethanol; insoluble in water. |

Potential Degradation Pathways

The primary degradation pathways for this compound involve hydrolysis of the pentafluorophenyl ester bond and cleavage of the Fmoc protecting group. These degradation processes can be accelerated by exposure to moisture, high temperatures, and light.

Hydrolysis

The most common degradation pathway is the hydrolysis of the active ester bond, particularly in the presence of moisture or at elevated pH. This reaction yields Fmoc-Val-OH and pentafluorophenol, rendering the amino acid inactive for subsequent coupling reactions. Pentafluorophenyl esters are noted to be less susceptible to spontaneous hydrolysis compared to other active esters like succinimidyl esters[5].

Caption: Hydrolysis degradation pathway of this compound.

Thermal Degradation

Elevated temperatures can induce the cleavage of the Fmoc protecting group. This base-free thermal cleavage, which can occur at temperatures around 120°C, proceeds via an E1cB-like mechanism to produce dibenzofulvene, carbon dioxide, and the free amine of the valine pentafluorophenyl ester[1][6]. The resulting free amine can potentially participate in side reactions.

Caption: Thermal degradation pathway of the Fmoc group.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to comprehensively evaluate the stability of this compound. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and determine degradation kinetics.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column

-

Photostability chamber

-

Oven

Experimental Workflow:

Caption: Experimental workflow for a forced degradation study.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

-

Thermal Degradation: Incubate the solid compound and the stock solution at 60°C and 80°C.

-

Photostability: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze the samples using a C18 reversed-phase column. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Monitor the chromatograms at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).

-

Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound at different time points. Identify and characterize any significant degradation products using techniques like LC-MS and NMR.

Illustrative Stability Data

The following tables present illustrative data that could be obtained from a forced degradation study.

Table 3: Illustrative Purity of this compound under Stress Conditions (%)

| Condition | 0 hr | 2 hr | 4 hr | 8 hr | 24 hr |

| 0.1 M HCl, 60°C | 99.5 | 98.2 | 96.5 | 92.1 | 85.3 |

| 0.1 M NaOH, RT | 99.5 | 90.3 | 82.1 | 65.4 | 40.2 |

| 3% H₂O₂, RT | 99.5 | 99.1 | 98.8 | 98.5 | 97.9 |

| 80°C (Solid) | 99.5 | 99.4 | 99.2 | 98.9 | 98.1 |

| Photostability | 99.5 | 99.3 | 99.0 | 98.6 | 97.5 |

Table 4: Illustrative Major Degradation Products Identified

| Stress Condition | Major Degradant | Proposed Structure |

| Acid/Base Hydrolysis | Fmoc-Val-OH | N-α-Fmoc-L-valine |

| Thermal Degradation | H-Val-OPfp | L-valine pentafluorophenyl ester |

Handling and Safety Precautions

Proper handling procedures are essential to ensure the stability of this compound and the safety of laboratory personnel.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves[3]. When handling the solid powder, a dust mask is recommended to avoid inhalation[3].

-

Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood, especially when weighing the solid or preparing solutions.

-

Spill and Disposal: In case of a spill, contain the material and clean the area thoroughly. Dispose of all waste, including unused compound and contaminated materials, as hazardous chemical waste according to institutional and local regulations.

By adhering to these guidelines for storage, handling, and stability assessment, researchers can ensure the quality and reliability of this compound, leading to more successful and reproducible outcomes in peptide synthesis and related applications.

References

- 1. chimia.ch [chimia.ch]

- 2. raybiotech.com [raybiotech.com]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 6. Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00641D [pubs.rsc.org]

The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, enabling the efficient and reliable assembly of complex peptide chains. Its widespread use in solid-phase peptide synthesis (SPPS) stems from its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This guide provides a comprehensive technical overview of Fmoc chemistry, including its mechanism of action, detailed experimental protocols, quantitative stability data, and a discussion of common challenges and solutions.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group lies in its stability under acidic and neutral conditions, while being readily cleaved by mild bases, most commonly piperidine.[1][2] This orthogonality is crucial in SPPS, as it allows for the selective deprotection of the N-terminal α-amino group of the growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage to the solid support.[1][2]

The key structural feature of the Fmoc group is the fluorenyl ring system. The electron-withdrawing nature of this system renders the proton on the β-carbon (the 9-position of the fluorene) acidic.[3] This acidity facilitates a β-elimination reaction in the presence of a base, leading to the cleavage of the carbamate bond and the release of the free amine.[3]

Data Presentation

Fmoc Protection of Amines and Amino Acids

The introduction of the Fmoc group onto a primary or secondary amine is typically achieved using Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Fmoc-OSu is often preferred due to its greater stability and reduced tendency to form dipeptide byproducts.[1][4] The reaction is generally carried out in the presence of a mild base.

| Amine/Amino Acid Substrate | Protecting Reagent | Base/Solvent System | Reaction Time (h) | Yield (%) | Reference |

| Various aromatic and aliphatic amines | Fmoc-Cl | Water | 0.3 - 4 | 75 - 92 | [5] |

| D-Threonine | Fmoc-OSu | THF/sat. aq. NaHCO₃ | 16 | >90 (not specified) | [6] |

| L-Phenylalanine | Fmoc-OSu | Methylene chloride | Not specified | 92 | [7] |

| Various amino acids | Fmoc-benzotriazole | Triethylamine | Not specified | Very good | [8] |

Kinetics of Fmoc Deprotection

The rate of Fmoc deprotection is dependent on the base used, its concentration, the solvent, and the specific amino acid residue. Piperidine is the most common base, typically used at a concentration of 20% in N,N-dimethylformamide (DMF).[9]

Table 2.1: Deprotection Kinetics with Piperidine

| Piperidine Concentration (v/v) in DMF | Time (min) | Fmoc Removal (%) | Reference |

| 1% | 1 | 5.2 | [10] |

| 1% | 3 | 33.4 | [11] |

| 1% | 5 | 49.6 | [11] |

| 2% | 1 | 12.9 | [11] |

| 2% | 3 | 63.3 | [11] |

| 2% | 5 | 87.9 | [11] |

| 5% | 3 | >99 | [11] |

| 20% | 3 | >99 | [11] |

Table 2.2: Comparative Deprotection Kinetics of Different Bases

| Deprotection Reagent | Concentration | Amino Acid | Time (min) | Deprotection (%) | Reference |

| 4-Methylpiperidine (4MP) | 20% v/v in DMF | Fmoc-L-Leucine-OH | 3 | ~80 | [12][13] |

| Piperidine (PP) | 20% v/v in DMF | Fmoc-L-Leucine-OH | 3 | ~80 | [12][13] |

| Piperazine (PZ) | 10% w/v in 9:1 DMF/Ethanol | Fmoc-L-Leucine-OH | 3 | ~80 | [12][13] |

| 4-Methylpiperidine (4MP) | 20% v/v in DMF | Fmoc-L-Arginine(Pbf)-OH | 10 | >90 | [12][13] |

| Piperidine (PP) | 20% v/v in DMF | Fmoc-L-Arginine(Pbf)-OH | 10 | >90 | [12][13] |

| Piperazine (PZ) | 10% w/v in 9:1 DMF/Ethanol | Fmoc-L-Arginine(Pbf)-OH | 10 | ~85 | [12][13] |

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | 2% in Anisole/NOP (75:25) | Fmoc-Val-OH | 15 + 15 | Excellent | [14] |

| 5% Piperazine + 2% DBU in DMF | - | - | t1/2 = 7s | - | [15] |

Experimental Protocols

Protocol 1: Nα-Fmoc Protection of an Amino Acid using Fmoc-OSu

This protocol describes a general procedure for the protection of an amino acid with the Fmoc group.[1]

Materials:

-

Amino acid (1.0 equivalent)

-

Fmoc-OSu (1.05 equivalents)[1]

-

10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate[1]

-

Dioxane or acetone

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid in the aqueous sodium carbonate solution (or dioxane/water mixture).[1]

-

In a separate flask, dissolve Fmoc-OSu in dioxane or acetone.[1]

-

Add the Fmoc-OSu solution to the amino acid solution dropwise with stirring at 0-5 °C.[1]

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[1]

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[1]

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.[1]

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid.

-

Purify the product by recrystallization if necessary.

Protocol 2: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition in manual Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acid resin

-

Deprotection solution: 20% (v/v) piperidine in DMF[16]

-

DMF (peptide synthesis grade)

-

DCM (dichloromethane)

-

Coupling solution: Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HCTU, 4.5 equivalents), and a base (e.g., N-methylmorpholine or collidine, 20% in DMF)[16]

-

Washing solvents (e.g., DMF, DCM, isopropanol)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[16]

-

Fmoc Deprotection:

-

Washing: Wash the resin thoroughly with DMF (e.g., 5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[16]

-

Amino Acid Coupling:

-

Washing: Wash the resin with DMF, DCM, and isopropanol to remove excess reagents and byproducts.

-

Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A positive result (blue/purple beads) indicates free amines and an incomplete reaction.[18]

Protocol 3: Cleavage of the Peptide from the Resin

This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[2]

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with DCM and dry it thoroughly.[18]

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[18]

-

Agitate the mixture at room temperature for 2-4 hours.[2][18]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[18]

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide with cold diethyl ether and dry under vacuum.

Mandatory Visualization

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. total-synthesis.com [total-synthesis.com]

- 7. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 8. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 11. researchgate.net [researchgate.net]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. chem.uci.edu [chem.uci.edu]

- 17. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Val-OPfp

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Nα-Fmoc-L-valine pentafluorophenyl ester (Fmoc-Val-OPfp) in solid-phase peptide synthesis (SPPS). The use of pre-activated pentafluorophenyl (Pfp) esters, such as this compound, offers a robust and efficient method for peptide synthesis, particularly for sterically hindered amino acids like valine.[1][2] The high reactivity of the Pfp ester facilitates rapid amide bond formation while minimizing racemization and side reactions.[1][3]

Introduction to this compound in SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble resin support.[4][5] The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme where the Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups.[6][7]

This compound is a pre-activated form of Fmoc-L-valine, where the carboxyl group is esterified with pentafluorophenol. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester highly susceptible to nucleophilic attack by the free amine of the growing peptide chain, thus driving the coupling reaction forward efficiently.[1][3] This pre-activation avoids the need for in-situ coupling reagents that can sometimes lead to side reactions.[1][8]

Advantages of using this compound:

-

High Reactivity and Rapid Coupling: The pentafluorophenyl ester is a highly reactive leaving group, leading to faster and more efficient coupling reactions.[1][3]

-

Reduced Risk of Racemization: The high reactivity and mild coupling conditions minimize the risk of racemization, which can be a concern for some amino acids.[1]

-

Stability and Convenience: Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be prepared in advance and stored, simplifying the synthesis workflow.[1][8]

-

Suitability for Sterically Hindered Residues: This method is particularly effective for coupling sterically hindered amino acids like valine.[1]

Experimental Protocols

The following protocols outline the key steps in a typical SPPS cycle using this compound. These protocols are intended as a general guideline and may require optimization based on the specific peptide sequence and resin used.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring that the reactive sites are accessible.

Protocol:

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a reaction vessel.[5]

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, liberating a free amine for the next coupling reaction.

Protocol:

-

Add a 20% solution of piperidine in DMF to the swollen resin.[5][7]

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][9]

Coupling of this compound

This protocol describes the coupling of the pre-activated this compound to the deprotected resin.

Protocol:

-

In a separate vial, dissolve this compound (2-4 equivalents relative to the resin substitution) in a minimal amount of DMF.

-

(Optional but recommended) To accelerate the coupling, 1-hydroxybenzotriazole (HOBt) can be added as a catalyst (2-4 equivalents).[1][8]

-

Add the activated this compound solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test to detect the presence of free primary amines.[2] A negative Kaiser test (yellow/colorless beads) indicates complete coupling.[2]

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and by-products.[1]

Final Cleavage and Deprotection

After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Protocol:

-

Ensure the N-terminal Fmoc group has been removed by following the deprotection protocol (Section 2.2).

-

Thoroughly wash the peptide-resin with DCM and dry it under vacuum.[10]

-

Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5).[11][12] For many sequences, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is sufficient.[11][12] The choice of scavengers depends on the amino acid composition of the peptide.[11]

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.[10]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers and cleavage by-products.

-

Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the this compound SPPS protocol. It is important to note that optimal conditions can be sequence-dependent.

| Parameter | Typical Value/Range | Notes |

| Fmoc Deprotection Time | 5-30 minutes | Can be longer for aggregated sequences.[6] |

| Piperidine Concentration | 20% in DMF | A commonly used concentration for efficient Fmoc removal.[7] |

| This compound Equivalents | 2-4 eq. | Relative to the resin loading capacity. |

| Coupling Time | 1-2 hours | Can be monitored with a Kaiser test.[2] |

| Catalyst (HOBt) | 2-4 eq. | Optional but can accelerate the coupling reaction.[1][8] |

| Cleavage Time | 2-4 hours | Sequence-dependent; longer times may be needed for complete deprotection.[11] |

| Expected Purity (Crude) | >90% | As demonstrated in the synthesis of a decapeptide.[3] |

Visualized Workflows and Pathways

General Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Fmoc strategy.

Caption: A diagram illustrating the cyclical workflow of Fmoc solid-phase peptide synthesis.

This compound Activation and Coupling

This diagram shows the chemical structure of this compound and its reaction with the N-terminus of the growing peptide chain.

Caption: A schematic of the coupling reaction between this compound and a resin-bound peptide.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. merckmillipore.com [merckmillipore.com]

Step-by-Step Guide for Using Fmoc-Val-OPfp in Manual Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a comprehensive guide for the manual solid-phase peptide synthesis (SPPS) of peptides containing valine using the pre-activated pentafluorophenyl (OPfp) ester of Fmoc-Valine (Fmoc-Val-OPfp). The use of Fmoc-amino acid-OPfp esters in SPPS offers several advantages, primarily due to the high reactivity of the OPfp leaving group. This heightened reactivity leads to rapid and efficient amide bond formation, which can be particularly beneficial when coupling sterically hindered amino acids like valine. This protocol is designed to guide researchers through the entire manual SPPS workflow, from resin preparation to final peptide cleavage and precipitation.

Key Advantages of this compound:

-

High Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the ester highly susceptible to nucleophilic attack by the free amine on the growing peptide chain, leading to faster coupling times.

-

Reduced Racemization: The rapid coupling kinetics minimize the risk of racemization, a common side reaction with some activation methods, especially for hindered amino acids.

-

Convenience: As a stable, pre-activated reagent, this compound eliminates the need for in-situ activation steps, simplifying the coupling protocol and reducing the potential for side reactions associated with coupling reagents.

Quantitative Data Presentation

The following table summarizes the expected performance of this compound in manual SPPS compared to a standard in-situ activation method (HBTU/DIPEA). Please note that the values for this compound are based on the generally reported high efficiency and rapid reaction times of OPfp esters; actual results may vary depending on the specific peptide sequence and reaction conditions.

| Parameter | This compound | Standard HBTU/DIPEA Activation |

| Amino Acid | Fmoc-Val-OH | Fmoc-Val-OH |

| Activation Method | Pre-activated Pentafluorophenyl Ester | In-situ with HBTU/DIPEA |

| Typical Coupling Time | 30 - 90 minutes | 1 - 4 hours |

| Expected Coupling Efficiency | >99% | ~99% |

| Relative Cost | Higher | Lower |

| Key Advantage | Faster coupling, reduced risk of side reactions | Cost-effective, widely used |

Experimental Protocols

This section details the step-by-step protocol for manual solid-phase peptide synthesis on a 0.1 mmol scale using this compound.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-amino acids (including this compound)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvents: DMF, DCM

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) or a more standard 95% TFA, 2.5% water, 2.5% TIS for peptides without sensitive residues.[1]

-

Cold diethyl ether

-

Manual SPPS reaction vessel with a sintered glass frit

-

Shaker or rocker

Protocol:

1. Resin Preparation and Swelling: a. Weigh 100 mg of Rink Amide resin (assuming a loading of ~1.0 mmol/g) and place it in the reaction vessel. b. Add 5 mL of DMF to the resin. c. Swell the resin for 30-60 minutes at room temperature with gentle agitation.[2] d. Drain the DMF.

2. Initial Fmoc Deprotection (if starting with Fmoc-protected resin): a. Add 5 mL of the deprotection solution (20% piperidine in DMF) to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh 5 mL of the deprotection solution and agitate for an additional 15-20 minutes.[3] d. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL).

3. Coupling of this compound: a. In a separate vial, dissolve 3-5 equivalents of this compound (relative to the resin loading) in 2-3 mL of DMF. b. Add the this compound solution to the deprotected resin in the reaction vessel. c. Agitate the mixture at room temperature for 30-90 minutes. d. Monitoring the Coupling Reaction: To ensure the reaction is complete, a qualitative ninhydrin (Kaiser) test can be performed on a few beads of resin. A negative test (beads remain colorless or yellowish) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.[2] e. Once the coupling is complete, drain the reaction solution. f. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).